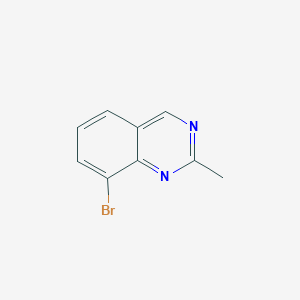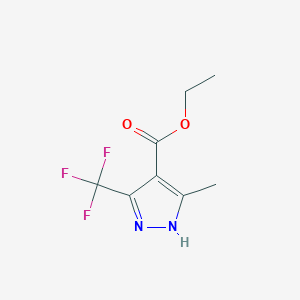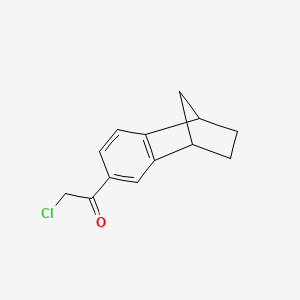
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone is an organic compound with the molecular formula C13H13ClO. This compound is known for its unique structure, which includes a chloroethanone group attached to a tetrahydro-1,4-methanonaphthalene ring system. It is used in various chemical and pharmaceutical applications due to its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone typically involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of amides, ethers, or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with receptors or ion channels, modulating their function and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Shares the tetrahydro structure but lacks the chloroethanone group.
Tetrahydropyrane, 2-chloro: Contains a similar chloro group but has a different ring structure.
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine: Similar ring structure with different substituents .
Uniqueness
2-Chloro-1-(1,2,3,4-tetrahydro-1,4-methanonaphthalen-6-yl)ethanone is unique due to its combination of a chloroethanone group with a tetrahydro-1,4-methanonaphthalene ring. This unique structure imparts specific reactivity and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C13H13ClO |
|---|---|
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
2-chloro-1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)ethanone |
InChI |
InChI=1S/C13H13ClO/c14-7-13(15)10-3-4-11-8-1-2-9(5-8)12(11)6-10/h3-4,6,8-9H,1-2,5,7H2 |
InChI-Schlüssel |
NYJFYOZJDMLJRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=C2C=C(C=C3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




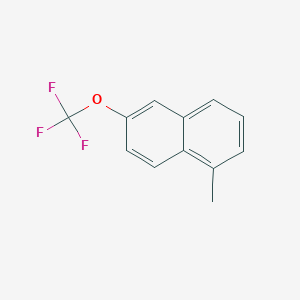

![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
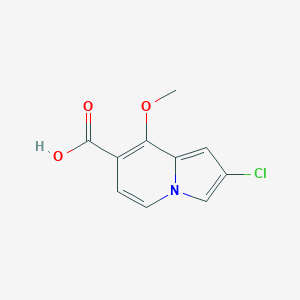
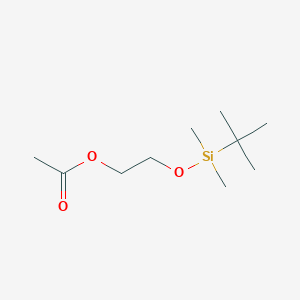

![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
